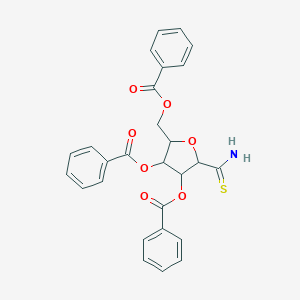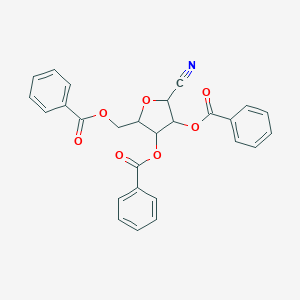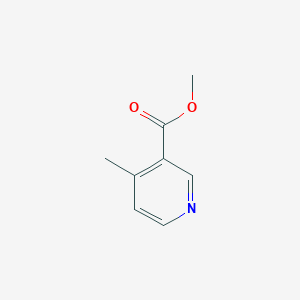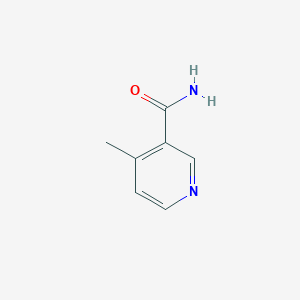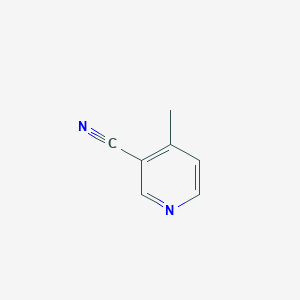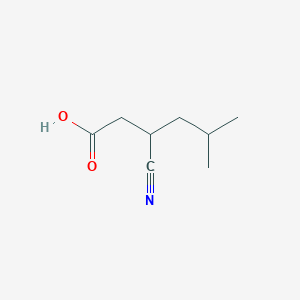
3-Cyano-5-methylhexanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Cyano-5-methylhexanoic acid involves several key methods, including asymmetric hydrogenation and enzymatic production techniques. Burk et al. (2003) developed an enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid through asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, demonstrating a critical step in producing high-purity Pregabalin (Burk et al., 2003). Additionally, Zheng et al. (2012) highlighted the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester using immobilized lipase, providing a scalable method for pregabalin synthesis (Zheng et al., 2012).
Molecular Structure Analysis
The molecular structure of 3-Cyano-5-methylhexanoic acid and its derivatives has been explored through various analytical techniques, including X-ray crystallography and computational methods. For example, the structural implications of substituting functional groups within the compound's framework have been studied to understand its reactivity and interaction potentials (Dekaprilevich et al., 1991).
Chemical Reactions and Properties
3-Cyano-5-methylhexanoic acid undergoes various chemical reactions, highlighting its versatility as an intermediate. The compound's ability to be transformed into valuable pharmaceuticals like Pregabalin through specific reaction pathways, such as nitrilation and cyclization, demonstrates its utility in synthetic organic chemistry. Zagami et al. (2012) described converting Pregabalin to (S)-(−)-3-cyano-5-methylhexanoic acid, showcasing the compound's role in recycling processes (Zagami et al., 2012).
Wissenschaftliche Forschungsanwendungen
Jing et al. (2016) synthesized 3-(carbamoylmethyl)-5-methylhexanoic acid, a key intermediate in pregabalin's synthesis, achieving a yield of 79.87% (Jing & Hebei Chemical, 2016).
Zheng et al. (2012) used immobilized Pseudomonas cepacia lipase to produce (S)-3-cyano-5-methylhexanoic acid ethyl ester, another valuable intermediate for pregabalin, demonstrating high substrate loading and enantioselective hydrolysis (Zheng et al., 2012).
Another study by Zheng et al. (2014) developed a novel biocatalytic route for (S)-3-cyano-5-methylhexanoic acid using Arthrobacter sp. ZJB-09277, showing strong tolerance to high DMSO concentrations, thus enhancing the feasibility of this process (Zheng, Zheng, Li, & Li, 2014).
Cogoni et al. (2016) studied the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in various solvent mixtures, finding that solubility varies with temperature and solvent composition (Cogoni, Souza, Croker, & Frawley, 2016).
Windsor and Radulovic (1995) developed a specific and sensitive method for measuring (S)-3-(aminomethyl)-5-methylhexanoic acid in rat plasma and milk (Windsor & Radulovic, 1995).
Burk et al. (2003) described an enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a potent and selective antipsychotic agent, using a rhodium Me-DuPHOS catalyst (Burk et al., 2003).
Safety And Hazards
When handling 3-Cyano-5-methylhexanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The successful utilization of the MM/PBSA method for identifying hotspots that modulate the stereoselectivity in the study could provide guidelines for the molecular modification of nitrilases . The mutants obtained could be potentially utilized for the industrial preparation of optically pure pregabalin .
Eigenschaften
IUPAC Name |
3-cyano-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZYUMZVZMKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-methylhexanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


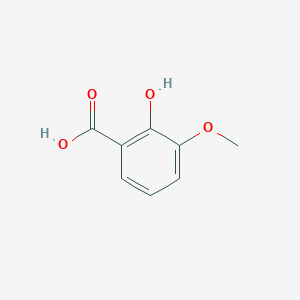
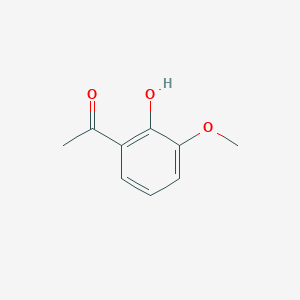
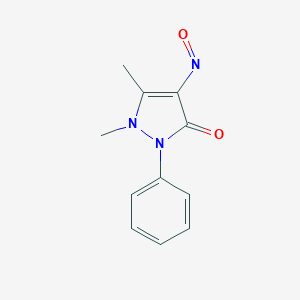
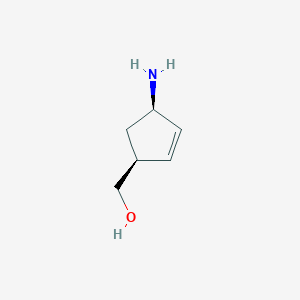
![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)
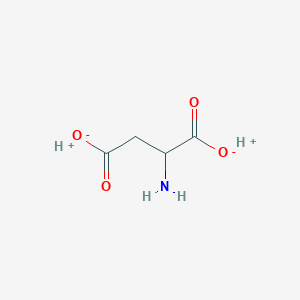
![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)
